3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
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Description
3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one, also known as FPMP, is a chemical compound that belongs to the class of triazolopyrimidine derivatives. It has been identified as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and viral infections.
Scientific Research Applications
Anticancer Applications
Triazolopyrimidines, structurally similar to the specified compound, have been synthesized and evaluated for their anticancer activities. These compounds show unique mechanisms of action, such as tubulin polymerization inhibition, without competing with paclitaxel. Their ability to overcome multidrug resistance and inhibit tumor growth in mouse models highlights their potential as anticancer agents (Zhang et al., 2007).
Antimicrobial and Antifungal Activities
Several studies have demonstrated the antimicrobial and antifungal potentials of compounds structurally related to "3-(3-Fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one". These compounds exhibit excellent activity against various microorganisms, including resistant strains, showcasing their promise as novel antimicrobial agents (Farghaly & Hassaneen, 2013).
Synthesis and Chemical Properties
The synthetic methodologies and chemical properties of triazolopyrimidine derivatives have been extensively studied, offering insights into their potential applications in designing new therapeutic agents. These studies often focus on novel synthetic routes, structural characterization, and the exploration of their biological activities (Sun, Chen, & Yang, 2011).
Supramolecular Chemistry
Compounds incorporating the triazolopyrimidine moiety have been investigated for their role in forming supramolecular assemblies. These studies highlight the potential of such compounds in developing new materials with specific structural and functional properties, including hydrogen-bonded supramolecular architectures (Fonari et al., 2004).
properties
IUPAC Name |
3-(3-fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN6O/c17-11-4-3-6-13(8-11)23-15-14(20-21-23)16(24)22(10-19-15)9-12-5-1-2-7-18-12/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRZGGAGQGOEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327214 |
Source
|
Record name | 3-(3-fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815963 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
872590-62-0 |
Source
|
Record name | 3-(3-fluorophenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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